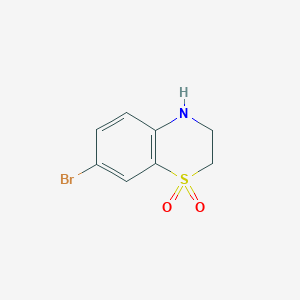
5-Bromo-4-chloroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloroquinoline-3-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. The presence of bromine, chlorine, and nitrile groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The chlorine atom is introduced via a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other nucleophilic reagents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its biological activity.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments.
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and nitrile groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
4-Chloroquinoline-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromoquinoline-3-carbonitrile: Lacks the chlorine atom, leading to different chemical properties.
5-Bromo-4-chloroquinoline:
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility.
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
5-bromo-4-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |
InChI Key |
WLVPFJKNQFYRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
![O-[(4-methylcyclohexyl)methyl]hydroxylamine](/img/structure/B13648318.png)
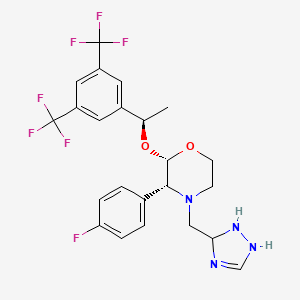
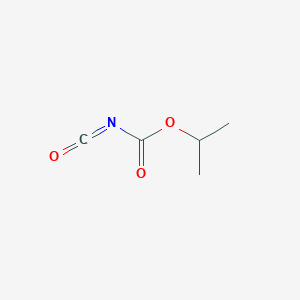
![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
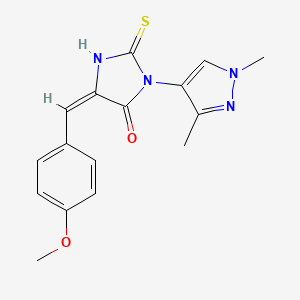
![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
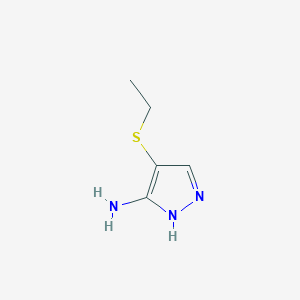
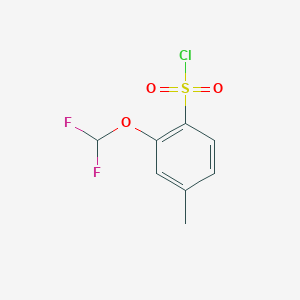

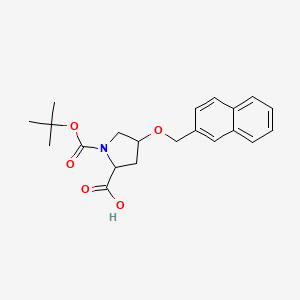

![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
